Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-
Description
Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- is a brominated pyridine derivative featuring an ethanol backbone substituted with an amino group at the 2-position of the pyridine ring. This compound belongs to a class of bioactive molecules where the pyridine moiety is critical for interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
2-[(6-bromopyridin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGMOLVFPVRVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276317 | |
| Record name | Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206248-91-0 | |
| Record name | Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206248-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- typically involves the reaction of 2-bromo-6-methylpyridine with N,N-dimethylformamide under specific conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The process involves multiple steps, including the bromination of the pyridine ring and subsequent attachment of the ethanol group.
Industrial Production Methods
In industrial settings, the production of Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced reactors and continuous flow systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for a variety of applications across different scientific disciplines:
Chemistry
- Intermediate Synthesis : It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its reactivity allows for various transformations including oxidation and substitution reactions.
Biology
- Biological Activity : Research has indicated potential antimicrobial and anticancer properties. For instance, derivatives of this compound have been evaluated for their efficacy against Gram-positive bacteria and cancer cell lines .
Medicine
- Drug Development : Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- is explored as a pharmacological tool in medicinal chemistry. Its ability to interact with biological targets makes it a candidate for further drug development studies .
Industry
- Agrochemicals : The compound's applications extend to the development of agrochemicals, where it may contribute to the formulation of pesticides and herbicides.
Case Study 1: Antimicrobial Properties
A study published in Scientific Reports examined a series of thiazoles linked to pyridine derivatives, including those derived from Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-. These compounds demonstrated significant antimicrobial activity against various bacterial strains, suggesting their potential use in developing new antibiotics .
Case Study 2: Drug Development
Research focusing on the synthesis of new benzothiazole-based compounds highlighted the role of Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- as an intermediate. These compounds were tested for anti-tubercular activity, showcasing the versatility of this pyridine derivative in medicinal applications .
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | High yield synthesis via reaction with ethyl isothiocyanate |
| Biology | Antimicrobial and anticancer research | Effective against Gram-positive bacteria; potential anticancer activity |
| Medicine | Drug development | Investigated as a pharmacological tool |
| Industry | Agrochemical formulations | Potential use in pesticide development |
Mechanism of Action
The mechanism by which Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target sites, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
A structural comparison highlights key differences in substituents and core scaffolds among related compounds:
| Compound Name | Core Structure | Substituents/Modifications | Key Features |
|---|---|---|---|
| Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- | Pyridine + ethanol | 6-Br, 2-aminoethanol linkage | Bromine enhances electrophilicity |
| 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide | Pyridine N-oxide | 6-Br, 2-amino linkage to pyridine N-oxide | N-oxide increases polarity |
| WP1066 (JAK2 inhibitor) | Pyridine + acrylamide | 6-Br, cyano group, phenylethyl substituent | Targets JAK2/STAT3 pathways |
| 2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol | Benzene + ethanol | Multi-substituted benzene, Br, F, ethoxy | Enhanced lipophilicity |
| 2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol | Pyrimidine + ethanol | 6-Me, 2-propyl, 4-aminoethanol linkage | Pyrimidine core alters H-bonding |
Key Observations :
- Halogenation: The bromine in Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- and WP1066 improves target binding but may reduce solubility compared to non-halogenated analogs like 2-[(6-methyl-2-propyl-4-pyrimidinyl)amino]ethanol .
- Core Heterocycle: Pyridine derivatives (e.g., Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-) exhibit planar structures conducive to π-π stacking, whereas pyrimidine analogs (e.g., ) offer additional hydrogen-bonding sites .
- Functional Groups: The ethanolamine side chain in these compounds enhances water solubility, but bulky substituents (e.g., in WP1066) limit bioavailability .
Physicochemical Properties
Notes:
- Ethanolamine side chains improve solubility in polar solvents, as seen in for related ethanol derivatives .
Biological Activity
Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
1. Synthesis of the Compound
The synthesis of Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- typically involves the reaction of 6-bromo-2-pyridinamine with appropriate reagents in an ethanol solvent system. The general synthetic route includes:
- Reagents : 6-bromo-2-pyridinamine, ethanol, and various coupling agents.
- Method : The reaction is generally carried out under reflux conditions to facilitate the formation of the desired amine derivative.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
The results indicated that Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain tested .
The mechanism by which Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- exerts its biological effects primarily involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells .
4. Cytotoxicity and Anticancer Potential
In addition to its antimicrobial properties, Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- has been investigated for its cytotoxic effects on cancer cell lines.
Case Study: Anticancer Activity
A study assessed the cytotoxic effects on human cancer cell lines such as:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The findings demonstrated that the compound induced apoptosis in these cell lines with IC50 values around 20 µM . This suggests a potential role in cancer therapeutics.
5. Summary of Biological Activities
| Activity | Target Pathogen/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 32 µg/mL | |
| Antibacterial | S. aureus | 16 µg/mL | |
| Antifungal | C. albicans | 64 µg/mL | |
| Cytotoxicity | HeLa | 20 µM | |
| Cytotoxicity | MCF7 | 20 µM |
6. Conclusion
Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- shows promising biological activity with significant antimicrobial and anticancer properties. The compound's ability to inhibit key enzymes involved in DNA synthesis positions it as a potential candidate for further development in both antibacterial and anticancer therapies. Future research should focus on optimizing its efficacy and exploring its mechanisms in greater detail.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

